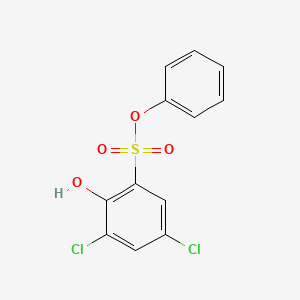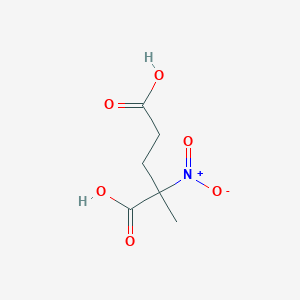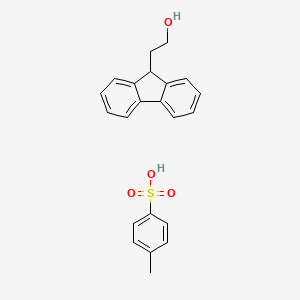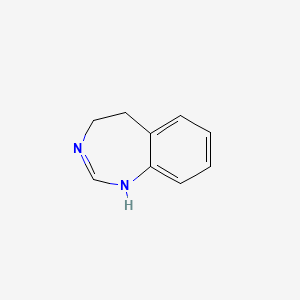![molecular formula C14H24 B14507292 1,1'-[3-Methyl-2-(propan-2-yl)but-1-ene-1,1-diyl]dicyclopropane CAS No. 65045-41-2](/img/structure/B14507292.png)
1,1'-[3-Methyl-2-(propan-2-yl)but-1-ene-1,1-diyl]dicyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[3-Methyl-2-(propan-2-yl)but-1-ene-1,1-diyl]dicyclopropane is an organic compound characterized by its unique structure, which includes two cyclopropane rings connected by a central carbon chain. This compound falls under the category of cycloalkanes, which are cyclic hydrocarbons with carbon atoms arranged in a ring structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[3-Methyl-2-(propan-2-yl)but-1-ene-1,1-diyl]dicyclopropane typically involves multiple steps. One common method starts with the preparation of the central carbon chain, followed by the formation of the cyclopropane rings. The reaction conditions often include the use of strong bases and specific catalysts to facilitate the cyclopropanation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[3-Methyl-2-(propan-2-yl)but-1-ene-1,1-diyl]dicyclopropane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogens or other reactive species.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of light or heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
1,1’-[3-Methyl-2-(propan-2-yl)but-1-ene-1,1-diyl]dicyclopropane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying cycloalkane reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,1’-[3-Methyl-2-(propan-2-yl)but-1-ene-1,1-diyl]dicyclopropane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-Butene, 3-methyl-: A similar compound with a different carbon chain structure.
1-Propanol, 2-methyl-: Another related compound with a different functional group.
2-Propanol, 2-methyl-: A compound with a similar carbon skeleton but different functional groups.
Uniqueness
1,1’-[3-Methyl-2-(propan-2-yl)but-1-ene-1,1-diyl]dicyclopropane is unique due to its dual cyclopropane rings and central carbon chain, which confer distinct chemical and physical properties. These features make it valuable for specific applications in research and industry .
Propiedades
Número CAS |
65045-41-2 |
|---|---|
Fórmula molecular |
C14H24 |
Peso molecular |
192.34 g/mol |
Nombre IUPAC |
(1-cyclopropyl-3-methyl-2-propan-2-ylbut-1-enyl)cyclopropane |
InChI |
InChI=1S/C14H24/c1-9(2)13(10(3)4)14(11-5-6-11)12-7-8-12/h9-12H,5-8H2,1-4H3 |
Clave InChI |
RCMJMMPHZQMGKK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=C(C1CC1)C2CC2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


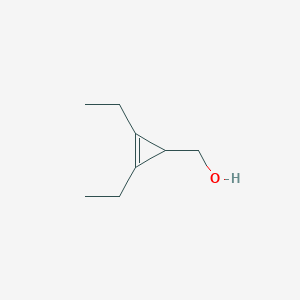

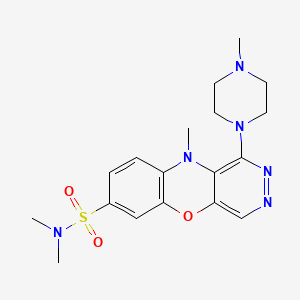
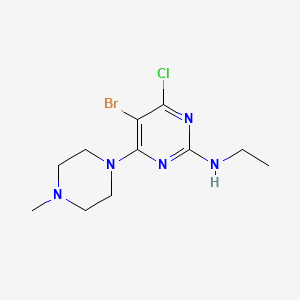
![1-[(1,3-Dibutoxypropan-2-yl)oxy]octane](/img/structure/B14507242.png)
![2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid](/img/structure/B14507243.png)
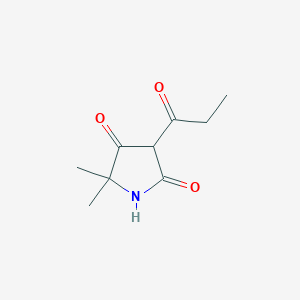
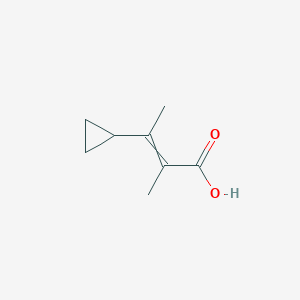
arsane](/img/structure/B14507262.png)
